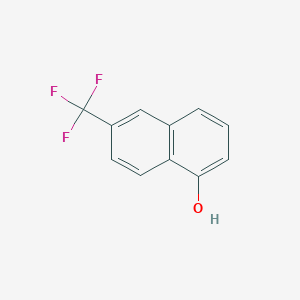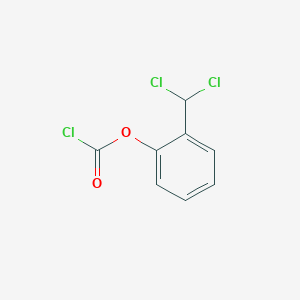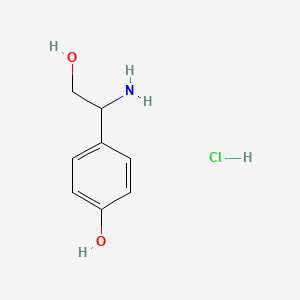
6-(Trifluoromethyl)naphthol
Descripción general
Descripción
“6-(Trifluoromethyl)naphthol” is a chemical compound with the molecular formula C11H7F3O . It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)naphthol” consists of a naphthol group with a trifluoromethyl group attached to the 6th carbon . The trifluoromethyl group is a functional group that has the formula -CF3 .Aplicaciones Científicas De Investigación
Photochemistry and Photocatalysis
Photoarylation and Alkylation
Research by Pretali et al. (2009) explored the photochemistry of 6-bromo-2-naphthols, closely related to 6-(Trifluoromethyl)naphthol, in various solvents. This study highlights the role of these compounds in generating electrophilic carbene intermediates, which are crucial in photoarylation and alkylation reactions (Pretali et al., 2009).
Photocatalytic Activity Enhancement
Ma et al. (2017) investigated a g-C3N4/C@Bi2MoO6 composite for the degradation of beta-naphthol under visible-light irradiation. Their research indicates the potential of naphthol derivatives in enhancing photocatalytic activities, relevant for environmental remediation (Ma et al., 2017).
Photocyclization Catalysis
Zhang et al. (2020) demonstrated the use of Cu(II) catalysis in 6π-photocyclization of non-6π substrates, leading to the formation of naphthol. This study underscores the importance of naphthol derivatives in photochemical synthesis (Zhang et al., 2020).
Chemical Synthesis and Modification
Electrophilic Cyclization
The work of Zhang, Sarkar, and Larock (2006) on the synthesis of naphthalenes and 2-naphthols through electrophilic cyclization of alkynes highlights the versatility of naphthol derivatives in organic synthesis (Zhang, Sarkar, & Larock, 2006).
Sulfide Synthesis
Nakazawa, Hirose, and Itabashi (1989) developed a method for synthesizing naphthyl alkyl and aryl sulfides using naphthols. This research adds to the understanding of how naphthol derivatives can be functionalized for diverse chemical applications (Nakazawa, Hirose, & Itabashi, 1989).
Oxazine Derivatives Synthesis
Borah et al. (2014) reported the synthesis of anti-2,3-dihydro-1,2,3-trisubstituted-1H-naphth [1,2-e][1,3]oxazine derivatives via multicomponent reactions involving 2-naphthol. This study illustrates the use of naphthol derivatives in the synthesis of complex organic molecules (Borah et al., 2014).
Environmental and Analytical Applications
Adsorption Studies
Pei et al. (2013) explored the adsorption characteristics of 2-naphthol on graphene and graphene oxide. This research provides insights into the environmental applications of naphthol derivatives, particularly in pollutant adsorption (Pei et al., 2013).
Electrochemical Studies
Panizza, Michaud, Cerisola, and Comninellis (2001) investigated the anodic oxidation of 2-naphthol at boron-doped diamond electrodes, demonstrating the significance of naphthol derivatives in electrochemical processes relevant for environmental cleanup (Panizza et al., 2001).
Direcciones Futuras
The incorporation of trifluoromethyl groups into organic motifs has seen enormous growth in the last decade . This suggests that the study and application of trifluoromethyl-substituted compounds, including “6-(Trifluoromethyl)naphthol”, may continue to be a significant area of research in the future .
Propiedades
IUPAC Name |
6-(trifluoromethyl)naphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXCDWMMIMSTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1-naphthol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)








![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
